molecular formula C8H8O4 B161417 Methyl 2,6-dihydroxybenzoate CAS No. 2150-45-0

Methyl 2,6-dihydroxybenzoate

Cat. No. B161417
CAS RN: 2150-45-0
M. Wt: 168.15 g/mol
InChI Key: WCQZCKUNZVMBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2,6-dihydroxybenzoate” is a chemical compound with the molecular formula C8H8O4 . It is also known by other names such as “Benzoic acid, 2,6-dihydroxy-, methyl ester” and "γ-Resorcylic acid, methyl ester" .


Molecular Structure Analysis

The molecular weight of “Methyl 2,6-dihydroxybenzoate” is 168.147 Da . The monoisotopic mass is 168.042252 Da . Unfortunately, the detailed molecular structure analysis is not available in the retrieved information.


Physical And Chemical Properties Analysis

“Methyl 2,6-dihydroxybenzoate” is a solid at 20 degrees Celsius . The detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : Methyl 2,6-dihydroxybenzoate is used in the synthesis of other chemical compounds. For example, it may be used for the preparation of methyl 2-hydroxy-6-methoxybenzoate .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed. In general, this compound would be used as a reagent in a chemical reaction .
    • Results or Outcomes : The outcome of the synthesis would be the production of a new compound. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .
  • Spectral Analysis

    • Summary of Application : Methyl 2,6-dihydroxybenzoate has been used in studies investigating its spectral properties .
    • Methods of Application : This would involve using spectroscopic techniques to study the compound. The specific methods and technical details would depend on the particular study .
    • Results or Outcomes : The results would provide information on the spectral properties of Methyl 2,6-dihydroxybenzoate. The specific results, including any quantitative data or statistical analyses, would depend on the particular study .
  • Mesomorphic Properties Investigation

    • Summary of Application : Derivatives of methyl 2,4-dihydroxybenzoate containing fragments of different organic acids in position 4 have been synthesized. Their mesomorphic properties have been investigated .
    • Methods of Application : This involves the synthesis of derivatives of methyl 2,4-dihydroxybenzoate and the investigation of their mesomorphic properties .
    • Results or Outcomes : The results of these investigations would provide information on the mesomorphic properties of these derivatives .
  • Preparation of Methyl 2-hydroxy-6-methoxybenzoate

    • Summary of Application : Methyl 2,6-dihydroxybenzoate can be used for the preparation of methyl 2-hydroxy-6-methoxybenzoate .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
    • Results or Outcomes : The outcome of the synthesis would be the production of methyl 2-hydroxy-6-methoxybenzoate .
  • Preparation of Oxamyl Propionic Acid

    • Summary of Application : Methyl 2,6-dihydroxybenzoate can also be used for the preparation of oxamyl propionic acid .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
    • Results or Outcomes : The outcome of the synthesis would be the production of oxamyl propionic acid .
  • Laboratory Chemicals

    • Summary of Application : Methyl 2,6-dihydroxybenzoate is used as a laboratory chemical .
    • Methods of Application : This compound is used in various laboratory procedures .
    • Results or Outcomes : The specific results would depend on the particular procedure being performed .
  • Mass Spectrum Analysis

    • Summary of Application : Methyl 2,6-dihydroxybenzoate has been used in studies investigating its mass spectrum .
    • Methods of Application : This would involve using mass spectrometry techniques to study the compound .
    • Results or Outcomes : The results would provide information on the mass spectrum of Methyl 2,6-dihydroxybenzoate .
  • Gas Chromatography

    • Summary of Application : Methyl 2,6-dihydroxybenzoate has been used in studies investigating its properties using gas chromatography .
    • Methods of Application : This would involve using gas chromatography techniques to study the compound .
    • Results or Outcomes : The results would provide information on the properties of Methyl 2,6-dihydroxybenzoate as determined by gas chromatography .
  • Scientific Research and Development

    • Summary of Application : Methyl 2,6-dihydroxybenzoate is used in scientific research and development .
    • Methods of Application : This compound is used in various research and development procedures .
    • Results or Outcomes : The specific results would depend on the particular procedure being performed .

Safety And Hazards

“Methyl 2,6-dihydroxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If skin irritation occurs, medical advice should be sought .

properties

IUPAC Name

methyl 2,6-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQZCKUNZVMBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334174
Record name Methyl 2,6-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dihydroxybenzoate

CAS RN

2150-45-0
Record name Benzoic acid, 2,6-dihydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,6-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,6-dihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (40 ml) was carefully added to a solution of 2,6-dihydroxybenzoic acid (133 g, 0.86 mol) in absolute methanol (500 ml). The reaction mixture was heated at reflux temperature for 24 hours, cooled, and evaporated. The residue was added to aa saturated sodium hydrogencarbonate solution, and the resulting solid was collected by filtration, washed with water, and dried in vacuo over phosphorus peroxide; yield 49 g (34%). NMR (CDCl3, 60 MHz): δ4.02 (s, CO2CH3) p.p.m.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-dihydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,6-dihydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,6-dihydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,6-dihydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,6-dihydroxybenzoate

Citations

For This Compound
107
Citations
EM Kosower, H Dodiuk - Journal of Luminescence, 1975 - Elsevier
The short wavelength (360 (1); 387 (2)) and long wavelength (445 (1); 500 (2)) emissions of methyl salicylate (1) and methyl 2,6-dihydroxybenzoate (2) are identified as arising from …
Number of citations: 23 www.sciencedirect.com
FL Killian, ML Bender - Tetrahedron Letters, 1969 - Elsevier
I II of salicylic acid (2, 3), and for the p-nitrophenyl ester the mechanism has been shown to be an intramolecular general base catalysis (2). For II, deaendins on the actual mechanism, II …
Number of citations: 5 www.sciencedirect.com
VN Sonar, M Venkatraj, S Parkin… - … Section E: Structure …, 2007 - scripts.iucr.org
Crystals of the title compound, C8H7NO6, were obtained by the reaction of methyl 2,6-dihydroxybenzoate with nitric acid and crystallization of the product from ethyl acetate. In the …
Number of citations: 2 scripts.iucr.org
FP Doyle, K Hardy, JHC Nayler, MJ Soulal… - Journal of the …, 1962 - pubs.rsc.org
1454 Doyle, Hardy, Nayler, Sodal, Stove, and Waddington: enzyme penicillinase than was any penicillin previously described. It was therefore of interest to prepare penicillins from …
Number of citations: 39 pubs.rsc.org
GF Fatel, KN Trivedi - Synthetic Communications, 1989 - Taylor & Francis
Six naturally occuring xanthones are synthesized by the thermal condensation of methyl 2,6-dihydroxybenzoate, methyl 2,4-dihydroxybenzoate and methyl 2,4,6-trihydroxybenzoate …
Number of citations: 17 www.tandfonline.com
F Bracher, JÜR Krauss, A Bornatsch - Natural Product Letters, 2000 - Taylor & Francis
The natural polyketide lunularic acid (6) was prepared in six steps starting from 4-methoxystilbene and methyl 2,6-dihydroxybenzoate Lunularine (10) is available in an analogous …
Number of citations: 11 www.tandfonline.com
HK Fun, JH Goh, S Rai, AM Isloor… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C20H18Br2N4O8, the interplanar angle of the pyrimidine rings is 75.1 (2). The central benzene ring is inclined at interplanar angles of 66.5 (2) and 71.9 (2) with …
Number of citations: 6 scripts.iucr.org
G Micera, P Piu, LS Erre, F Cariati, A Pusino - Thermochimica acta, 1984 - Elsevier
The thermal behaviour of some metal complexes of 2,6-dimethoxybenzoic acid has been investigated by means of thermogravimetry (TG) and differential scanning calorimetry (DSC). …
Number of citations: 7 www.sciencedirect.com
HK Fun, JH Goh, S Rai, AM Isloor… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C20H18Cl2N4O8, the two pyrimidine rings are inclined at dihedral angles of 66.68 (5) and 71.91 (6) with respect to the central benzene ring. In the crystal structure…
Number of citations: 5 scripts.iucr.org
M Hirota, T Suzuki, K Abe - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
Activation parameters of internal rotation around C ar –C carbonyl bonds are determined by means of DNMR spectroscopy for 2,6-dihydroxybezaldehyde and some 2,6-…
Number of citations: 6 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.